molecular formula C9H5F4IO2 B14759119 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone

2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone

Cat. No.: B14759119
M. Wt: 348.03 g/mol
InChI Key: IKOCDXSMLCWQGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursorsThe methoxy group is usually introduced through a methylation reaction using a suitable methylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodo group can participate in halogen bonding, which is crucial for binding to target proteins. The methoxy group can enhance the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H5F4IO2

Molecular Weight

348.03 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H5F4IO2/c1-16-5-3-2-4(14)6(7(5)10)8(15)9(11,12)13/h2-3H,1H3

InChI Key

IKOCDXSMLCWQGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)I)C(=O)C(F)(F)F)F

Origin of Product

United States

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